molecular formula C19H22N2O3S B11666448 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11666448
M. Wt: 358.5 g/mol
InChI Key: WKZFNHPZFARTDZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-11-6-5-8-14(12(11)2)24-10-16(22)21-19-17(18(20)23)13-7-3-4-9-15(13)25-19/h5-6,8H,3-4,7,9-10H2,1-2H3,(H2,20,23)(H,21,22)

InChI Key

WKZFNHPZFARTDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C

Origin of Product

United States

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